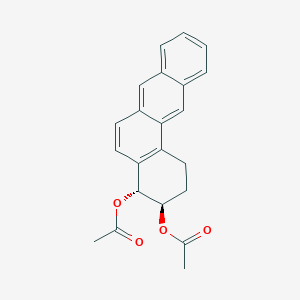
Benz(a)anthracene-3,4-diol, 1,2,3,4-tetrahydro-, diacetate, (3R-trans)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Benz(a)anthracene-3,4-diol, 1,2,3,4-tetrahydro-, diacetate, (3R-trans)- is a complex organic compound belonging to the class of polycyclic aromatic hydrocarbons (PAHs). This compound is characterized by its multiple fused aromatic rings and specific stereochemistry, which plays a crucial role in its chemical behavior and biological activity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Benz(a)anthracene-3,4-diol, 1,2,3,4-tetrahydro-, diacetate, (3R-trans)- typically involves multiple steps, starting from simpler aromatic compounds. One common method involves the Diels-Alder reaction, where a diene and a dienophile react to form the polycyclic structure. Subsequent steps include hydroxylation and acetylation to introduce the diol and diacetate functionalities, respectively .
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the laboratory synthesis methods, with a focus on maximizing yield and purity. This often includes the use of catalysts, controlled reaction conditions, and purification techniques such as chromatography.
Chemical Reactions Analysis
Types of Reactions
Benz(a)anthracene-3,4-diol, 1,2,3,4-tetrahydro-, diacetate, (3R-trans)- undergoes various chemical reactions, including:
Oxidation: This reaction can lead to the formation of epoxides and other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into more saturated derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups into the aromatic rings.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various electrophiles and nucleophiles for substitution reactions. Reaction conditions often involve specific solvents, temperatures, and catalysts to achieve the desired transformations .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield epoxides, while substitution reactions can introduce halogens, nitro groups, or other functional groups into the aromatic rings .
Scientific Research Applications
Benz(a)anthracene-3,4-diol, 1,2,3,4-tetrahydro-, diacetate, (3R-trans)- has several scientific research applications:
Chemistry: It is used as a model compound to study the behavior of PAHs and their derivatives.
Biology: Research on this compound helps in understanding the metabolic pathways and biological effects of PAHs.
Medicine: Studies investigate its potential role in carcinogenesis and its interactions with biological macromolecules.
Industry: It is used in the development of materials and chemicals with specific properties
Mechanism of Action
The mechanism of action of Benz(a)anthracene-3,4-diol, 1,2,3,4-tetrahydro-, diacetate, (3R-trans)- involves its interaction with cellular components. It can undergo metabolic activation to form reactive intermediates, such as epoxides, which can bind to DNA and proteins, leading to mutagenic and carcinogenic effects. The molecular targets include enzymes involved in detoxification and DNA repair pathways .
Comparison with Similar Compounds
Similar Compounds
Benzo(a)pyrene: Another PAH with similar carcinogenic properties.
Chrysene: A PAH with a similar structure but different biological activity.
Dibenz(a,h)anthracene: A PAH with higher mutagenic activity compared to Benz(a)anthracene-3,4-diol
Uniqueness
Benz(a)anthracene-3,4-diol, 1,2,3,4-tetrahydro-, diacetate, (3R-trans)- is unique due to its specific stereochemistry and the presence of diacetate groups, which influence its reactivity and biological effects. Its ability to form reactive intermediates that interact with DNA and proteins distinguishes it from other PAHs .
Properties
CAS No. |
80433-86-9 |
|---|---|
Molecular Formula |
C22H20O4 |
Molecular Weight |
348.4 g/mol |
IUPAC Name |
[(3R,4R)-4-acetyloxy-1,2,3,4-tetrahydrobenzo[a]anthracen-3-yl] acetate |
InChI |
InChI=1S/C22H20O4/c1-13(23)25-21-10-9-18-19(22(21)26-14(2)24)8-7-17-11-15-5-3-4-6-16(15)12-20(17)18/h3-8,11-12,21-22H,9-10H2,1-2H3/t21-,22-/m1/s1 |
InChI Key |
CKWNHYNOPMGDJI-FGZHOGPDSA-N |
Isomeric SMILES |
CC(=O)O[C@@H]1CCC2=C([C@H]1OC(=O)C)C=CC3=CC4=CC=CC=C4C=C23 |
Canonical SMILES |
CC(=O)OC1CCC2=C(C1OC(=O)C)C=CC3=CC4=CC=CC=C4C=C23 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















